molecular formula C18H21N5O2 B2545968 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714924-08-0

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2545968
CAS RN: 714924-08-0
M. Wt: 339.399
InChI Key: YUCWMIHQRZZBGD-UHFFFAOYSA-N
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Description

The compound “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . They are part of naturally occurring metabolites and drugs .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring substituted with various functional groups . The specific molecular structure of “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not detailed in the available resources.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The specific chemical reactions involving “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary depending on their specific structure . For instance, the basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone, and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values are 9.2, 8.6, and 6.8, respectively . The specific physical and chemical properties of “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not detailed in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Insights : Research indicates the synthesis and structural analysis of related purine-pyrimidine compounds, including studies on the formation of hydrogen-bonded complexes and the molecular interactions within these structures. These insights are crucial for understanding the chemical behavior and potential applications of similar compounds in various fields like pharmaceuticals and material science (Sobell, 1966).

Biological Activities and Potential Applications

  • Antiinflammatory Properties : Studies have shown that certain pyrimido-purine derivatives exhibit antiinflammatory activity, which could be significant for developing new therapeutic agents (Kaminski et al., 1989).

  • Cardiotonic Activities : Pyrimidine derivatives, closely related to the compound , have shown potential cardiotonic activities. These findings could be critical for developing new treatments for heart-related conditions (Dorigo et al., 1996).

Molecular Interactions and Drug Development

  • Molecular Docking Studies : Molecular docking and computational studies on similar pyrimidine-based compounds provide insights into their potential interactions with biological targets, which is essential for drug discovery and development (Hussain et al., 2020).

Optical and Nonlinear Optical Properties

  • Optical and Nonlinear Optical Applications : Some pyrimidine derivatives exhibit significant nonlinear optical properties, suggesting potential applications in optoelectronic devices and material science (Mohan et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and target . For instance, thymidine, a pyrimidine derivative, pairs with deoxyadenosine (A) in double-stranded DNA and is used to synchronize cells in S phase . The specific mechanism of action of “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not detailed in the available resources.

Safety and Hazards

The safety and hazards of pyrimidine derivatives can vary depending on their specific structure . For instance, 5-Bromopyrimidine is classified as Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, and it targets the respiratory system . The specific safety and hazards of “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not detailed in the available resources.

Future Directions

Pyrimidine derivatives have been the focus of significant research due to their wide range of biological activities . They have been used in the development of new anticancer drugs . The future directions for “9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not detailed in the available resources.

properties

IUPAC Name

9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-12-5-7-13(8-6-12)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWMIHQRZZBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323314
Record name 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

CAS RN

714924-08-0
Record name 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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